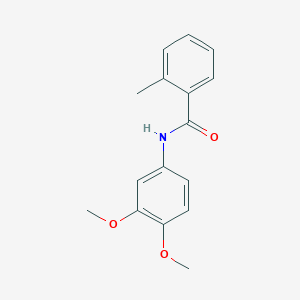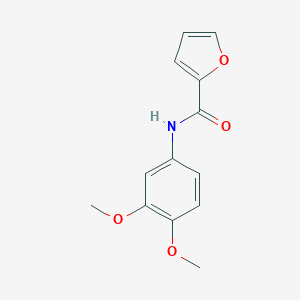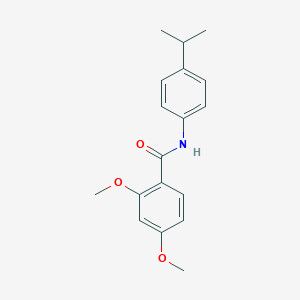
N'-benzoylthiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-benzoyl-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C12H10N2O2S and a molecular weight of 246.29 g/mol. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzoyl-2-thiophenecarbohydrazide typically involves the reaction of 2-thiophenecarboxylic acid hydrazide with benzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or methanol for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N’-benzoyl-2-thiophenecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
N’-benzoyl-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Aplicaciones Científicas De Investigación
N’-benzoyl-2-thiophenecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N’-benzoyl-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological properties . Additionally, its hydrazide moiety allows it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2-thiophenecarboxylic acid hydrazide: A precursor in the synthesis of N’-benzoyl-2-thiophenecarbohydrazide.
Benzoylhydrazine: Another hydrazide derivative with similar chemical properties.
Thiophene-2-carboxylic acid: A related compound with a thiophene ring and carboxylic acid functional group.
Uniqueness
N’-benzoyl-2-thiophenecarbohydrazide is unique due to its combination of a benzoyl group and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and exhibit diverse biological activities, making it a valuable compound in scientific research .
Propiedades
Número CAS |
113643-89-3 |
|---|---|
Fórmula molecular |
C12H10N2O2S |
Peso molecular |
246.29g/mol |
Nombre IUPAC |
N'-benzoylthiophene-2-carbohydrazide |
InChI |
InChI=1S/C12H10N2O2S/c15-11(9-5-2-1-3-6-9)13-14-12(16)10-7-4-8-17-10/h1-8H,(H,13,15)(H,14,16) |
Clave InChI |
RZGPCBWJMYHLET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2 |
Solubilidad |
28.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(4-Iodo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B402223.png)








